REACTION_CXSMILES
|
[CH:1](=[O:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([Mg]Br)[CH2:9][CH2:10][CH3:11].[NH4+].[Cl-]>C1COCC1>[O:6]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:1]([OH:7])[CH2:8][CH2:9][CH2:10][CH3:11] |f:2.3|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was recooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
vacuum distilled
|
Type
|
CUSTOM
|
Details
|
to give 325.6 g (87%)
|
Name
|
|
Type
|
|
Smiles
|
O1C(=CC=C1)C(CCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |